Thalidomide-Based Scaffold: Established CRBN Recruitment with Defined Binding Affinity
E3 ligase Ligand-Linker Conjugate 41 employs a thalidomide-based cereblon ligand scaffold. Thalidomide demonstrates moderate CRBN binding strength compared to second-generation lenalidomide and third-generation pomalidomide [1]. This moderate affinity provides a balanced recruitment profile suitable for proof-of-concept PROTAC development where excessive CRBN engagement may confound interpretation of degradation selectivity. In comparative studies of PROTACs derived from thalidomide-based conjugates, the 5-position attachment point on the thalidomide phthalimide ring supports effective ternary complex formation with linkers as short as 2 PEG units, demonstrating favorable exit vector geometry [2].
| Evidence Dimension | CRBN binding strength classification |
|---|---|
| Target Compound Data | Moderate (thalidomide scaffold) |
| Comparator Or Baseline | Lenalidomide: enhanced; Pomalidomide: strong |
| Quantified Difference | Qualitative ranking based on IMiD generation (1st vs 2nd vs 3rd generation) |
| Conditions | Biochemical CRBN binding assays; structure-activity relationship analysis |
Why This Matters
The moderate CRBN affinity of thalidomide-based conjugates offers a well-characterized baseline for PROTAC optimization without the confounding neosubstrate degradation effects more prominent with lenalidomide or pomalidomide.
- [1] What Makes IMiD Compounds Ideal for E3 Ligase Recruitment. Table 1: Comparison of Core IMiD Compounds. PTC BOC Sciences, 2025. View Source
- [2] Structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA. ProteomeXchange Dataset PXD040389, 2022. View Source
